N-butyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide

Description

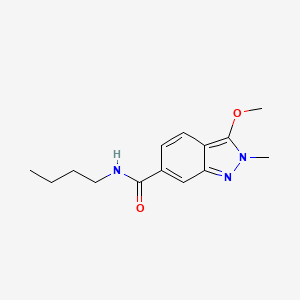

N-Butyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic indazole derivative characterized by a methoxy group at position 3, a methyl group at position 2, and a carboxamide moiety at position 6 with an N-butyl substituent.

Properties

CAS No. |

919107-51-0 |

|---|---|

Molecular Formula |

C14H19N3O2 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

N-butyl-3-methoxy-2-methylindazole-6-carboxamide |

InChI |

InChI=1S/C14H19N3O2/c1-4-5-8-15-13(18)10-6-7-11-12(9-10)16-17(2)14(11)19-3/h6-7,9H,4-5,8H2,1-3H3,(H,15,18) |

InChI Key |

ZTMBYFNBANDXOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide typically involves the formation of the indazole core followed by functionalization. One common method is the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed Suzuki-Miyaura cross-coupling . These methods often require specific reaction conditions, including the use of solvents like dimethyl sulfoxide (DMSO) and catalysts like copper acetate (Cu(OAc)2) under an oxygen atmosphere .

Industrial Production Methods

Industrial production of indazole derivatives, including this compound, often employs scalable and efficient synthetic routes. These methods may include solvent-free reactions and the use of readily available starting materials to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated indazole derivative, while reduction of the carboxamide group may produce an amine-substituted indazole .

Scientific Research Applications

N-butyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. For example, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase, which plays a role in cell growth and survival . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Structural Analogues in the Indazole Family

2H-Indazole-6-carboxamide, 2-butyl-3-methoxy-N-(4-phenylbutyl)

- Structure : Differs by a 4-phenylbutyl group instead of N-butyl at the carboxamide.

- Molecular Formula : C₂₃H₂₉N₃O₂ (MW: 379.5 g/mol) .

- Key Differences : The phenylbutyl group increases molecular weight (MW) and aromaticity, which may enhance target binding affinity but reduce solubility.

- Applications : Likely explored in drug discovery for its extended hydrophobic interactions.

6-Methoxy-2-methyl-2H-indazole-3-carboxylic Acid

- Structure : Carboxylic acid at position 3 instead of carboxamide at position 6.

- Key Differences : The carboxylic acid group increases polarity, improving water solubility but limiting blood-brain barrier penetration. Lacks the N-butyl chain, reducing lipophilicity .

- Applications: Potential intermediate in synthesizing ester or amide derivatives.

Methyl 6-Methoxy-2-Methyl-2H-Indazole-3-Carboxylate

- Molecular Formula : C₁₂H₁₄N₂O₃ (estimated MW: 246.26 g/mol) .

- Key Differences : The ester group is more hydrolytically labile than the carboxamide, affecting metabolic stability.

- Applications : Useful as a synthetic precursor due to ease of functional group interconversion.

Heterocyclic Analogues with Overlapping Substituents

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide

- Structure : Benzothiazole core with trifluoromethyl and methoxyphenyl groups.

- Key Differences : Benzothiazole vs. indazole core; trifluoromethyl enhances electron-withdrawing effects.

- Applications : Likely investigated for antimicrobial or anticancer properties due to the trifluoromethyl group .

5-Bromo-6-Methoxy-1H-Indole

- Structure : Indole core with bromo and methoxy groups.

- Applications : Bromine substitution may facilitate halogen bonding in enzyme inhibition .

Data Table: Structural and Physicochemical Comparison

Biological Activity

N-butyl-3-methoxy-2-methyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family, recognized for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Indazole core : A fused benzene and pyrazole ring.

- Functional groups : A butyl group, a methoxy group, and a carboxamide group.

The molecular formula is with a molecular weight of approximately 250.29 g/mol. The presence of these functional groups contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various signaling pathways, particularly those linked to inflammation and cancer progression.

- Receptor Modulation : It potentially interacts with receptors that regulate cellular processes, influencing pathways such as apoptosis and cell proliferation .

- Cell Signaling Pathways : Research indicates that it may modulate pathways like PI3K/Akt and ERK1/2, which are crucial in cancer biology .

Anticancer Effects

Studies suggest that this compound exhibits significant anticancer properties by targeting specific signaling pathways. For instance:

- It has shown the ability to inhibit cancer cell proliferation in various cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS . This activity is critical in conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders.

Research Findings and Case Studies

Numerous studies have been conducted to evaluate the biological activity of this compound:

Synthesis and Modifications

The synthesis of this compound typically involves multiple steps, allowing for modifications that can enhance its biological activity. The reactions may include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.